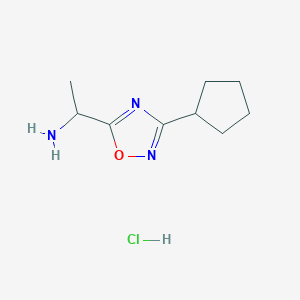
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Descripción general
Descripción
“1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1354950-77-8 . It has a molecular weight of 217.7 and its IUPAC name is 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O.ClH/c1-6(10)9-11-8(12-13-9)7-4-2-3-5-7;/h6-7H,2-5,10H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the retrieved information.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride and related compounds have significant implications in the field of energetic materials. Multicyclic oxadiazoles, such as those derived from 1,2,4-oxadiazole, have been synthesized and characterized for their potential as energetic materials. These compounds, including 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole, have been designed based on the idea that their multicyclic nature and substitution pattern would confer good thermal stability and high density, making them attractive for applications requiring energetic materials with high performance and safety profiles (Pagoria et al., 2017).
Synthetic Methods Development
In addition to the synthesis of specific compounds, research has focused on developing new synthetic methodologies for oxadiazoles, demonstrating the versatility and utility of these compounds in chemical synthesis. A notable example is the facile and selective synthesis of 3-aryl/alkylamino 5-aryl/alkyl 1,2,4-oxadiazoles from N-acylthioureas, showcasing a regio-selective approach that avoids the use of toxic cyanogen bromide. This method highlights the adaptability of oxadiazole chemistry for creating diverse and functionally rich molecules (Chennakrishnareddy et al., 2011).
Energetic Materials Design
Research on oxadiazoles extends into the design and synthesis of novel energetic materials. The study of polycyclic structures incorporating 1,2,4-oxadiazole units into 1,2,4-triazole frameworks, for example, showcases an innovative approach to fine-tuning the energetic performance and safety of these materials. Such compounds, including 3-(5-amino-1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-amine, have been synthesized and characterized for their potential use in energetic applications, demonstrating the broad applicability of oxadiazole derivatives in this field (Cao et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-6(10)9-11-8(12-13-9)7-4-2-3-5-7;/h6-7H,2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJOFPAAPZIITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrazolo[3,4-c]pyridin-5(6H)-one](/img/structure/B1426240.png)




![2,3-Dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B1426248.png)



![1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1426256.png)